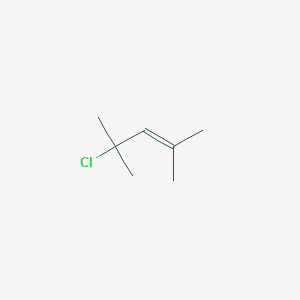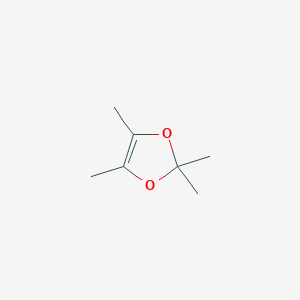![molecular formula C20H37NO3 B14414289 2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid CAS No. 83826-18-0](/img/structure/B14414289.png)
2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid is a chemical compound with the molecular formula C20H37NO3 and a molecular weight of 339.513 g/mol It is known for its unique structure, which includes a diethylamino group, an oxoethyl group, and a tetradecenoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid typically involves the reaction of diethylamine with a suitable precursor, such as a tetradecenoic acid derivative. The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as triethylamine. The reaction proceeds through nucleophilic substitution, where the diethylamino group is introduced to the oxoethyl moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps like purification through recrystallization or chromatography to obtain the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with enzymes or receptors, modulating their activity. The oxoethyl group may participate in redox reactions, influencing cellular processes. The tetradecenoic acid chain can interact with lipid membranes, affecting membrane fluidity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(Dimethylamino)-2-oxoethyl]tetradec-4-enoic acid
- 2-[2-(Diethylamino)-2-oxoethyl]hexadec-4-enoic acid
- 2-[2-(Diethylamino)-2-oxoethyl]octadec-4-enoic acid
Uniqueness
2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid is unique due to its specific combination of functional groups and chain length. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its diethylamino group provides a balance between hydrophilicity and lipophilicity, enhancing its interaction with both aqueous and lipid environments .
Propriétés
Numéro CAS |
83826-18-0 |
|---|---|
Formule moléculaire |
C20H37NO3 |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
2-[2-(diethylamino)-2-oxoethyl]tetradec-4-enoic acid |
InChI |
InChI=1S/C20H37NO3/c1-4-7-8-9-10-11-12-13-14-15-16-18(20(23)24)17-19(22)21(5-2)6-3/h14-15,18H,4-13,16-17H2,1-3H3,(H,23,24) |
Clé InChI |
QCTQPOCKQMMSMP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC=CCC(CC(=O)N(CC)CC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne](/img/structure/B14414215.png)
![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)
![(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14414225.png)
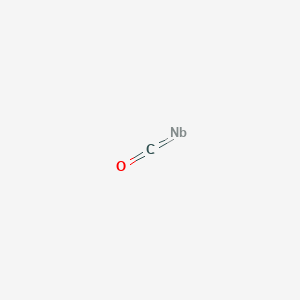

![Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14414234.png)
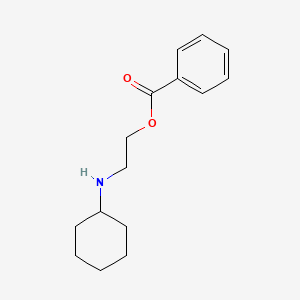
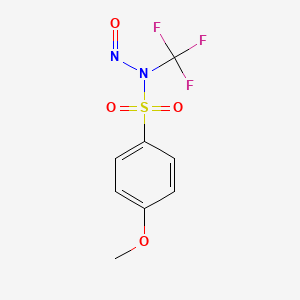
![Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester](/img/structure/B14414241.png)

